![molecular formula C19H27ClN4O B10858037 4-(6-azaspiro[2.5]octan-6-yl)-2-oxo-8-propyl-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carbonitrile;hydrochloride](/img/structure/B10858037.png)
4-(6-azaspiro[2.5]octan-6-yl)-2-oxo-8-propyl-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carbonitrile;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BAY-7081 is a potent, selective, and orally bioavailable cyanopyridone-based inhibitor of phosphodiesterase 9A (PDE9A). This compound has shown significant promise in preclinical models for the treatment of heart failure by modulating cyclic guanosine monophosphate levels within the natriuretic peptide signaling pathway .
Preparation Methods
The synthesis of BAY-7081 involves several key steps. The commercially available piperidine is reacted with a bis-nitrile-substituted ketene dithioacetal on a large scale. The resulting intermediate is then reacted with a tert-butoxycarbonyl (BOC)-protected compound to yield BAY-7081 . The optimization of the synthetic route included a switch in metabolism from glucuronidation to oxidation, which was essential for improving the pharmacokinetic profiles of the compound .
Chemical Reactions Analysis
BAY-7081 undergoes various chemical reactions, including oxidation and substitution. The compound is highly selective for PDE9A, with an inhibitory concentration (IC50) of 15 nM for human PDE9A . Common reagents used in these reactions include bis-nitrile-substituted ketene dithioacetal and tert-butoxycarbonyl (BOC)-protected compounds. The major products formed from these reactions are intermediates that lead to the final BAY-7081 compound .
Scientific Research Applications
BAY-7081 has been extensively studied for its potential therapeutic applications in heart failure. By inhibiting PDE9A, BAY-7081 helps to modulate cyclic guanosine monophosphate levels, which has been associated with beneficial effects in preclinical heart failure models . Additionally, BAY-7081 has shown promise in other areas of scientific research, including its use as a chemical probe for studying the role of PDE9A in various biological processes .
Mechanism of Action
The mechanism of action of BAY-7081 involves the inhibition of PDE9A, an enzyme that catalyzes the hydrolysis of cyclic adenosine monophosphate and cyclic guanosine monophosphate to their corresponding monophosphates. By inhibiting PDE9A, BAY-7081 increases the levels of cyclic guanosine monophosphate, which in turn activates the natriuretic peptide signaling pathway. This pathway plays a crucial role in regulating cardiovascular function and has been associated with beneficial effects in heart failure models .
Comparison with Similar Compounds
BAY-7081 is unique in its high selectivity and potency for PDE9A compared to other similar compounds. Some similar compounds include other PDE9A inhibitors, such as BAY-7424, which serves as a negative control compound . BAY-7081 stands out due to its very good aqueous solubility and improved pharmacokinetic profiles, making it a more effective and reliable compound for therapeutic applications .
Properties
Molecular Formula |
C19H27ClN4O |
|---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
4-(6-azaspiro[2.5]octan-6-yl)-2-oxo-8-propyl-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C19H26N4O.ClH/c1-2-3-13-11-21-12-15-16(13)22-18(24)14(10-20)17(15)23-8-6-19(4-5-19)7-9-23;/h13,21H,2-9,11-12H2,1H3,(H,22,24);1H |
InChI Key |
RVOZYMPVGIVNJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNCC2=C1NC(=O)C(=C2N3CCC4(CC4)CC3)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


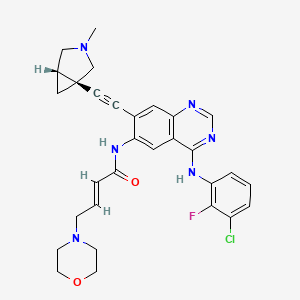
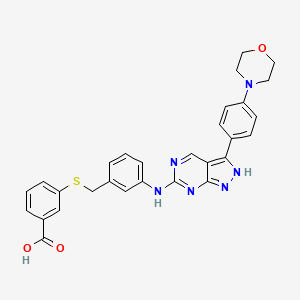
![4-[2-[2-[4-[[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]-2-fluorophenoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10857971.png)
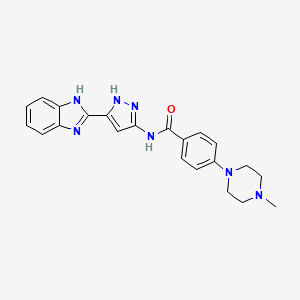

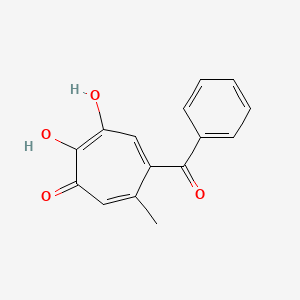
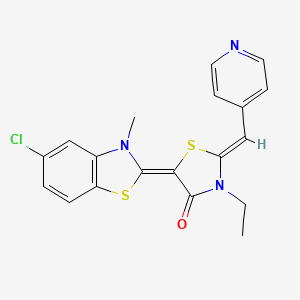
![2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride](/img/structure/B10857986.png)
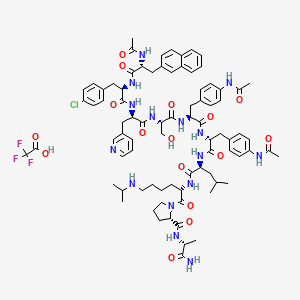
![1-[4-(dimethylamino)-4-methylpent-2-ynoyl]-N-[(2S)-1-[[(6S,8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-fluoro-N-methylpiperidine-4-carboxamide](/img/structure/B10858000.png)
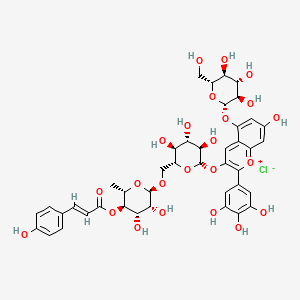

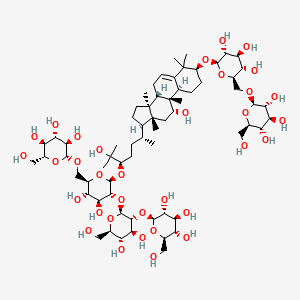
![2-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-7-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B10858027.png)
